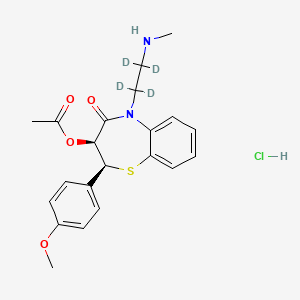

N-Desmethyl Diltiazem-d4 Hydrochloride

Description

Contextualization within Diltiazem (B1670644) Metabolism Research

Diltiazem undergoes extensive metabolism in the body, primarily through the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme. drugbank.comnih.gov The main metabolic pathways include deacetylation, N-demethylation, and O-demethylation. pfizermedical.comnih.gov N-demethylation leads to the formation of N-monodesmethyl diltiazem (also known as N-desmethyl diltiazem), which is a major and pharmacologically active metabolite. nih.govnih.gov In fact, N-desmethyl diltiazem is often the most abundant metabolite found in human plasma and urine. nih.govnih.gov

Significance of Stable Isotope-Labeled Analogs in Contemporary Pharmaceutical Sciences

The use of stable isotope-labeled compounds, such as N-Desmethyl Diltiazem-d4 Hydrochloride, represents a cornerstone of modern bioanalytical research. In quantitative analysis using mass spectrometry, an internal standard is essential to correct for variations in sample preparation and instrument response. An ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the extraction and analysis process.

Stable isotope-labeled analogs are considered the gold standard for internal standards in mass spectrometry-based bioanalysis. By replacing some hydrogen atoms with their heavier isotope, deuterium (B1214612), the molecular weight of the compound is increased. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical properties ensure they co-elute chromatographically and experience similar ionization efficiency and matrix effects. This co-elution and similar behavior minimize analytical variability, leading to significantly improved precision and accuracy in the quantification of the target analyte.

Overview of this compound as a Research Tool

This compound serves as a deuterated internal standard specifically for the quantification of N-desmethyl diltiazem. Its use is particularly prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the preferred techniques for bioanalytical studies due to their high sensitivity and selectivity. ajptr.comnih.gov By incorporating this compound into the analytical workflow, researchers can confidently and accurately measure the concentration of the N-desmethyl diltiazem metabolite in complex biological matrices like human plasma. This is critical for a variety of research applications, including:

Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of diltiazem and its metabolites. nih.gov

Bioequivalence studies: To compare the bioavailability of different formulations of diltiazem, which is a key requirement for the approval of generic drugs. researchgate.netejgm.co.uknih.gov

Drug-drug interaction studies: To investigate how co-administered drugs may affect the metabolism of diltiazem. nih.gov

Therapeutic drug monitoring: To optimize dosing regimens for individual patients, although this is more common in clinical practice than in academic research.

The use of this compound as an internal standard contributes to the generation of high-quality, reliable data that is essential for the safe and effective use of diltiazem.

Detailed Research Findings

While specific studies explicitly detailing the use of this compound are not always publicly available in full detail, the principles of its application are well-established in the scientific literature describing the bioanalysis of diltiazem and its metabolites. For instance, a study by Dasandi et al. (2009) describes a high-throughput UPLC-MS/MS method for the simultaneous determination of diltiazem and its two metabolites, N-desmethyl diltiazem and O-desacetyl diltiazem, in human plasma. nih.gov While this particular study used ziprasidone (B1663615) as an internal standard, the methodology highlights the importance of a reliable internal standard for achieving accurate quantification. The use of a stable isotope-labeled internal standard like this compound would further enhance the robustness of such an assay by more closely mimicking the behavior of the analyte.

Another study focused on the development and validation of an LC-MS/MS method for the simultaneous quantification of diltiazem and its metabolites in human plasma for a bioequivalence study. nih.gov Such studies are critical for ensuring that generic formulations of a drug perform equivalently to the innovator product. The precision and accuracy of the analytical method are paramount in these studies, and the use of a stable isotope-labeled internal standard is a key factor in achieving the stringent regulatory requirements for bioequivalence.

The table below illustrates typical pharmacokinetic parameters for diltiazem and its major metabolite, N-desmethyl diltiazem, which are determined using the types of analytical methods where this compound would be employed.

| Parameter | Diltiazem | N-Desmethyl Diltiazem |

| Time to Peak Plasma Concentration (Tmax) | 6-11 hours (extended-release) | ~8 hours |

| Plasma Elimination Half-Life (t1/2) | 5-7 hours (extended-release) | ~9.4 hours |

| Plasma Protein Binding | 70-80% | Similar to diltiazem |

| Metabolite to Parent Drug Ratio in Plasma | - | ~10-20% of diltiazem levels |

Data synthesized from multiple sources. nih.govresearchgate.netdrugs.com

The following table provides an example of the performance characteristics of a typical LC-MS/MS method used for the quantification of diltiazem and its metabolites, highlighting the levels of precision and accuracy that are achievable with the use of appropriate internal standards.

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra- and Inter-day Precision (%RSD) | Accuracy (%) |

| Diltiazem | 0.48 - 639.9 | 0.48 | < 10.0 | Within ±15% |

| N-Desmethyl Diltiazem | 0.24 - 320.1 | 0.24 | < 10.0 | Within ±15% |

| O-Desacetyl Diltiazem | 0.24 - 320.7 | 0.24 | < 10.0 | Within ±15% |

Data adapted from Dasandi et al. (2009). nih.gov The use of this compound as an internal standard for N-desmethyl diltiazem in such a method would contribute directly to achieving this high level of precision and accuracy.

Properties

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1/i12D2,13D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYQYIVUHPJUHS-QOBXRDEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies of N Desmethyl Diltiazem D4 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into Organic Compounds

The introduction of deuterium into organic molecules can be achieved through several established strategies. These methods are broadly categorized into two main approaches: the use of pre-labeled building blocks in a synthetic route and the direct exchange of hydrogen for deuterium on an existing molecular scaffold.

One of the most straightforward methods for synthesizing deuterated compounds is to build the molecule using starting materials that already contain deuterium at specific positions. researchgate.net This "bottom-up" approach offers high control over the location and number of deuterium atoms incorporated. For the synthesis of N-Desmethyl Diltiazem-d4, this would typically involve a deuterated methylating agent.

A common precursor for such a synthesis is a deuterated methyl halide, like iodomethane-d3 (B117434) (CD₃I), or a deuterated methyl tosylate (TsOCD₃). researchgate.netsemanticscholar.org These reagents can be used to introduce a trideuteromethyl (-CD₃) group onto a primary or secondary amine. The synthesis of these deuterated C1 building blocks is a critical first step. For example, deuterated methylamine (B109427) and dimethylamine (B145610) can be practically synthesized from Boc-benzylamine and a deuterated methylation reagent like TsOCD₃. researchgate.netsemanticscholar.org This method provides the necessary deuterated intermediates for constructing more complex deuterated drug molecules and their metabolites. semanticscholar.org

Hydrogen/Deuterium (H/D) exchange reactions represent another major strategy for isotopic labeling. nih.gov These methods involve the direct replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). sigmaaldrich.com H/D exchange can be catalyzed by acids, bases, or transition metals. ajptr.com

Acid- or Base-Catalyzed Exchange: This method is effective for hydrogens that are "activated" or acidic, such as those adjacent to a carbonyl group (enolizable protons) or protons on heteroatoms like oxygen and nitrogen. simsonpharma.com The exchange of labile protons on amine or hydroxyl groups occurs readily in the presence of a deuterated protic solvent like D₂O or methanol-d4. ajptr.com

Metal-Catalyzed Exchange: Transition metal catalysts, often using platinum or palladium, can facilitate the exchange of less reactive C-H bonds. researchgate.net For instance, a palladium-on-carbon (Pd/C) catalyst in the presence of D₂O can be used for the chemo- and regioselective H/D exchange of various organic compounds. github.com These reactions, however, can sometimes require harsh conditions, such as high temperatures. researchgate.net

For N-Desmethyl Diltiazem-d4, the fourth deuterium atom (in addition to the -CD₃ group) is typically the labile proton on the secondary amine, which is easily exchanged by treatment with a deuterated solvent like D₂O or MeOD during the final purification or salt formation steps. ajptr.com

Multi-step Synthetic Pathways for N-Desmethyl Diltiazem-d4 Hydrochloride

While the exact proprietary synthesis method may vary between manufacturers, a plausible and chemically sound multi-step pathway for this compound can be constructed based on established synthetic transformations for Diltiazem (B1670644) and its analogues. researchgate.netepo.org The process begins with a suitable precursor of the benzothiazepine (B8601423) core and introduces the deuterated side chain.

A likely synthetic route is as follows:

Synthesis of the Primary Amine Intermediate: The synthesis starts with the N-alkylation of the core intermediate, (2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one, with a protected aminoethyl group, such as 2-(t-Boc-amino)ethyl bromide. researchgate.net

Deprotection: The t-Boc protecting group is subsequently removed using a strong acid like trifluoroacetic acid (TFA). This step yields the key primary amine metabolite, N,N-Didesmethyldiltiazem. researchgate.net

Deuterated N-Methylation: The primary amine is then selectively methylated using a deuterated reagent to introduce the trideuteromethyl group. A common and effective method is alkylation with iodomethane-d3 (CD₃I) in the presence of a non-nucleophilic base. This forms the N-Desmethyl-d3 Diltiazem intermediate.

N-H to N-D Exchange and Salt Formation: The final deuterium atom is introduced by exchanging the acidic proton on the secondary amine. This is achieved by dissolving the N-Desmethyl-d3 intermediate in a deuterated solvent (e.g., methanol-d4) and then introducing anhydrous hydrogen chloride gas. This process facilitates the N-H to N-D exchange and precipitates the final product as the hydrochloride salt.

The resulting compound is (2S-cis)-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino-d4)ethyl]-1,5-benzothiazepin-4(5H)-one monohydrochloride. simsonpharma.commedchemexpress.com

Interactive Data Table: Plausible Synthetic Pathway

| Step | Reactant(s) | Key Reagent(s) | Product | Purpose |

| 1 | Diltiazem Core Precursor | 2-(t-Boc-amino)ethyl bromide, Base | N-Boc-N,N-Didesmethyldiltiazem | Introduce protected side chain |

| 2 | N-Boc-N,N-Didesmethyldiltiazem | Trifluoroacetic Acid (TFA) | N,N-Didesmethyldiltiazem | Deprotect amine for methylation |

| 3 | N,N-Didesmethyldiltiazem | Iodomethane-d3 (CD₃I), Base | N-Desmethyl-d3 Diltiazem | Introduce trideuteromethyl group |

| 4 | N-Desmethyl-d3 Diltiazem | Methanol-d4, HCl (gas) | N-Desmethyl Diltiazem-d4 HCl | Introduce N-D and form salt |

Methodologies for Characterization and Purity Assessment of Deuterated Compounds

The characterization and purity assessment of this compound are critical to ensure its suitability as an analytical standard. This involves confirming the molecular structure, the position and extent of deuterium incorporation (isotopic enrichment), and the chemical purity.

Spectroscopic methods are indispensable for the structural confirmation and isotopic analysis of deuterated compounds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. For N-Desmethyl Diltiazem-d4, the protonated molecular ion ([M+H]⁺) would be expected at a mass-to-charge ratio (m/z) approximately 4 units higher than its non-deuterated analogue. orientjchem.org Tandem MS (MS/MS) helps to confirm the location of the deuterium atoms by analyzing the fragmentation pattern. nih.gov The isotopic enrichment is calculated by comparing the measured isotopic distribution in the mass spectrum to the theoretical distribution. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. In the spectrum of N-Desmethyl Diltiazem-d4, the signal corresponding to the N-methyl protons would be absent (or significantly diminished), confirming the successful incorporation of the -CD₃ group. orientjchem.org Similarly, the labile N-H proton signal would be replaced by an N-D signal, which is typically not observed in ¹H NMR. ²H (Deuterium) NMR can be used to directly observe the deuterium signals, confirming their presence and location within the molecule. google.com ¹³C NMR would also show characteristic changes, such as the splitting of the carbon signal attached to deuterium into a multiplet due to C-D coupling.

Interactive Data Table: Spectroscopic Data

| Technique | Parameter | Expected Observation for N-Desmethyl Diltiazem-d4 HCl |

| HRMS | [M+H]⁺ (m/z) | ~405.18 (Calculated for C₂₁H₂₁D₄N₂O₄S⁺) |

| ¹H NMR | N-CH₃ Signal | Absent or significantly reduced intensity |

| ¹H NMR | N-H Signal | Absent (exchanged for N-D) |

| ²H NMR | N-CD₃ Signal | Resonance peak confirming -CD₃ group |

| ¹³C NMR | N-CD₃ Signal | Triplet (due to ¹³C-D coupling) with reduced intensity |

Chromatography is the standard method for determining the chemical purity of pharmaceutical reference standards.

High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with a UV or MS detector, is used to separate the main compound from any impurities. sussex-research.comtandfonline.com The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-quality standard, the purity is expected to be above 95%, often exceeding 98%. sussex-research.com It is important to note that deuterated compounds may have slightly different retention times compared to their non-deuterated analogues due to isotopic effects. scispace.com

The use of a stable isotope-labeled internal standard like N-Desmethyl Diltiazem-d4 can significantly improve the precision and accuracy of bioanalytical methods by compensating for variations in sample processing and instrument response. nih.gov The certificate of analysis for such a standard must specify both its chemical purity (e.g., >95% by HPLC) and its isotopic enrichment. sussex-research.comtandfonline.com

Advanced Analytical Techniques for N Desmethyl Diltiazem D4 Hydrochloride in Research

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Methods

The quantification of N-desmethyl diltiazem (B1670644), utilizing N-Desmethyl Diltiazem-d4 Hydrochloride as an internal standard, relies heavily on the sensitivity and selectivity of LC-MS/MS. ijpsr.comanapharmbioanalytics.comveedalifesciences.com The development of these methods requires meticulous optimization of both the chromatographic separation and the mass spectrometric detection to achieve high-throughput and robust bioanalysis. ijpsr.com

Optimization of Chromatographic Separation Conditions

Effective chromatographic separation is fundamental to distinguish the analyte from other matrix components and ensure accurate measurement. In the analysis of N-desmethyl diltiazem, various reversed-phase columns are employed, such as the ACQUITY UPLC BEH C18 and Gemini C18. researchgate.netajptr.com The separation is typically achieved using a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid, to facilitate efficient elution. ijpsr.comresearchgate.netajptr.com

Researchers have optimized conditions using both isocratic and gradient elution modes to achieve symmetric peak shapes and good resolution within a short run time. ijpsr.comresearchgate.net For instance, one method utilized an isocratic elution with 10 mM ammonium acetate buffer and acetonitrile (25:75, v/v) at a flow rate of 0.2 mL/min on an ACQUITY UPLC BEH C18 column. researchgate.net Another study employed a mobile phase of ammonium formate (B1220265) buffer (5 mM; pH 3.0) and methanol (10:90, v/v) at a flow rate of 0.6 mL/min, resulting in elution times of 2.48 minutes for N-desmethyl diltiazem and 2.52 minutes for the diltiazem-d4 internal standard. ijpsr.com

Table 1: Examples of Chromatographic Conditions for N-Desmethyl Diltiazem Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) researchgate.net | Luna 5 µ, C18 (100x4.60 mm) ajptr.com | Reversed-phase column ijpsr.com |

| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (25:75, v/v) researchgate.net | Acetonitrile : 0.1% Formic Acid (85:15, v/v) ajptr.com | 5 mM Ammonium Formate (pH 3.0) : Methanol (10:90, v/v) ijpsr.com |

| Flow Rate | 0.2 mL/min researchgate.net | 0.5 mL/min ajptr.com | 0.6 mL/min ijpsr.com |

| Elution Mode | Isocratic researchgate.net | Not Specified | Binary Solvent Delivery ijpsr.com |

| Retention Time | Not Specified | 2.0 min ajptr.com | 2.48 min ijpsr.com |

Selection and Optimization of Mass Spectrometric Detection Modes (e.g., Multiple Reaction Monitoring (MRM))

For highly selective and sensitive detection, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode. ijpsr.comresearchgate.nettandfonline.com This technique involves monitoring a specific precursor-to-product ion transition for the analyte and its deuterated internal standard. The precursor ion is typically the protonated molecule [M+H]⁺, which is then fragmented to produce a stable and abundant product ion.

The specific mass transitions selected for N-desmethyl diltiazem are consistently reported around m/z 401.09 → 150.04. ijpsr.com For the commonly used internal standard, diltiazem-d4, a specific transition of m/z 419.22 → 314.0 is monitored. ijpsr.com The dwell time for each transition is optimized, with values around 100 to 200 milliseconds, to ensure a sufficient number of data points are collected across each chromatographic peak for accurate quantification. researchgate.netajptr.com

Table 2: MRM Transitions for Diltiazem and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|

| N-Desmethyl Diltiazem | 401.09 | 150.04 | ijpsr.com |

| N-Desmethyl Diltiazem | 401.00 | 150.10 | ajptr.com |

| Diltiazem | 415.05 | 178.03 | ijpsr.com |

| Desacetyl Diltiazem | 373.21 | 108.85 | ijpsr.com |

| Diltiazem-d4 (Internal Standard) | 419.22 | 314.0 | ijpsr.com |

Application of Electrospray Ionization (ESI) in Positive Mode

Electrospray Ionization (ESI) is the preferred ionization source for the analysis of diltiazem and its metabolites, including N-desmethyl diltiazem. ijpsr.comresearchgate.net The ESI source is operated in the positive ion mode, which is chosen to enhance sensitivity and selectivity for these compounds. ajptr.com This mode facilitates the formation of protonated molecules [M+H]⁺, which are the precursor ions selected for fragmentation in the MRM mode. ijpsr.com

Rigorous Method Validation for Quantitative Bioanalysis

A critical component of developing a reliable analytical method is rigorous validation to ensure its performance characteristics are suitable for its intended purpose. ijpsr.comanapharmbioanalytics.comtandfonline.com Bioanalytical method validation is conducted in accordance with guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). researchgate.netajptr.com

Assessment of Linearity and Construction of Calibration Curves with Deuterated Internal Standards

The use of a stable isotope-labeled internal standard, such as Diltiazem-d4, is crucial for accurate quantification. ijpsr.comnih.gov This internal standard mimics the chemical behavior of the analyte during sample extraction and ionization, correcting for potential variations and matrix effects. nih.govscispace.com

Calibration curves are constructed by analyzing a series of plasma samples spiked with known concentrations of N-desmethyl diltiazem and a constant concentration of the deuterated internal standard. ijpsr.com The linearity of the method is then assessed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.gov These calibration curves consistently demonstrate excellent linearity over a defined concentration range, with correlation coefficients (r or r²) typically greater than 0.99. researchgate.netajptr.com For instance, a validated method for N-desmethyl diltiazem showed linearity from 0.24 to 64.00 ng/mL in human plasma. ijpsr.com In some cases, a weighted least squares regression (e.g., 1/x²) is applied to the calibration curve to ensure accuracy across the entire range. ajptr.com

Evaluation of Method Precision and Accuracy

Precision measures the closeness of agreement among a series of measurements, while accuracy reflects the closeness of the mean test results to the true value. ijpsr.com These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the same analytical run (intra-batch) and in different runs (inter-batch). ijpsr.com

Table 3: Within-Batch and Between-Batch Precision and Accuracy for N-Desmethyl Diltiazem

| Concentration Added (ng/mL) | Within-batch (n=5) | Between-batch (n=5) | ||

|---|---|---|---|---|

| Precision (%) | Accuracy (%) | Precision (%) | Accuracy (%) | |

| 0.24 (LLOQ) | 5.8 | 102.5 | 7.9 | 104.2 |

| 0.49 (LQC) | 4.9 | 98.0 | 6.5 | 102.0 |

| 28.75 (MQC) | 2.1 | 101.2 | 3.4 | 102.8 |

| 51.12 (HQC) | 2.5 | 101.8 | 3.1 | 102.3 |

Data adapted from a study on the stability indicating assay for diltiazem and its metabolites. ijpsr.com

Determination of Selectivity and Specificity, including Matrix Effects

In the quantitative analysis of this compound, establishing selectivity and specificity is paramount. Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate measure of selectivity, confirming that the detected signal corresponds solely to the compound of interest.

A primary challenge in achieving selectivity is the presence of matrix effects. These are the alterations in ionization efficiency of the target analyte caused by co-eluting endogenous components of the biological sample (e.g., plasma, urine). Matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

To assess matrix effects, a common approach involves comparing the peak response of the analyte in a neat solution to the response of the analyte spiked into a blank matrix extract from multiple sources. The internal standard, this compound, is crucial in compensating for these effects. Because it is chemically identical to the analyte (N-Desmethyl Diltiazem) and co-elutes chromatographically, it experiences similar matrix effects. The ratio of the analyte's response to the internal standard's response should remain constant, thus correcting for variations in signal intensity.

Table 1: Representative Data for Matrix Effect Assessment

| Biological Matrix Lot | Analyte Peak Area (Post-extraction Spike) | Internal Standard Peak Area (Post-extraction Spike) | Analyte/IS Ratio | Matrix Factor |

|---|---|---|---|---|

| Lot 1 | 85,000 | 98,000 | 0.867 | 0.87 |

| Lot 2 | 82,500 | 97,500 | 0.846 | 0.85 |

| Lot 3 | 88,000 | 99,000 | 0.889 | 0.89 |

| Lot 4 | 81,000 | 96,000 | 0.844 | 0.84 |

| Lot 5 | 86,500 | 98,500 | 0.878 | 0.88 |

| Lot 6 | 84,000 | 97,000 | 0.866 | 0.87 |

This table presents hypothetical data illustrating the assessment of matrix effects across different lots of a biological matrix. The Matrix Factor is calculated as the ratio of the analyte peak area in the presence of matrix to the analyte peak area in a neat solution.

Quantification of Method Sensitivity (e.g., Lower Limit of Quantification, LLOQ)

The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For methods employing this compound as an internal standard, the determination of the LLOQ for the corresponding non-labeled analyte is a critical validation parameter.

Regulatory guidelines typically require that the analyte response at the LLOQ should be at least five times the response of a blank sample. Furthermore, the precision, expressed as the coefficient of variation (CV), should not exceed 20%, and the accuracy, expressed as the relative error (RE), should be within ±20%. The consistent and reproducible signal from the stable isotope-labeled internal standard is instrumental in achieving a low and reliable LLOQ.

Table 2: LLOQ Determination for a Hypothetical Diltiazem Metabolite Assay

| Replicate | Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |

|---|---|---|---|---|

| 1 | 1.00 | 0.95 | -5.0 | 4.5% |

| 2 | 1.00 | 1.02 | +2.0 | |

| 3 | 1.00 | 0.98 | -2.0 | |

| 4 | 1.00 | 1.05 | +5.0 | |

| 5 | 1.00 | 0.99 | -1.0 |

This table provides example data for the determination of the LLOQ, demonstrating that the assay meets typical acceptance criteria for accuracy and precision at the specified concentration.

Integration of Differential Mobility Spectrometry (DMS) with Mass Spectrometry

Differential Mobility Spectrometry (DMS), also known as High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is an ion mobility-based separation technique that can be coupled with mass spectrometry to enhance analytical selectivity. DMS separates ions in the gas phase based on their different mobilities in high and low electric fields. This provides an additional dimension of separation, orthogonal to both liquid chromatography and mass spectrometry.

For the analysis of this compound and its non-labeled counterpart, integrating DMS can be particularly advantageous in complex matrices. It can effectively separate the analytes from isobaric interferences—compounds that have the same mass-to-charge ratio but different shapes and sizes. This results in cleaner chromatograms, reduced background noise, and improved signal-to-noise ratios, which can contribute to a lower LLOQ and more robust quantification.

Utilization of Ultra-High Resolution Mass Spectrometry for Isotope-Labeled Metabolomics

Ultra-High Resolution Mass Spectrometry (UHR-MS), such as that achieved with Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instruments, provides extremely high mass resolving power and mass accuracy. This capability is invaluable in metabolomics studies involving isotope-labeled compounds like this compound.

UHR-MS allows for the unambiguous determination of elemental compositions from accurate mass measurements. When studying the metabolism of diltiazem, this enables the confident identification of previously unknown metabolites. The presence of the deuterium-labeled internal standard, this compound, aids in distinguishing drug-related metabolites from endogenous molecules. The characteristic isotopic pattern of the deuterated compound serves as a clear marker, facilitating the detection of related metabolic products in complex UHR-MS spectra. This approach significantly enhances the scope and accuracy of drug metabolism and pharmacokinetic studies.

Role of N Desmethyl Diltiazem in Metabolic Pathway Elucidation Studies

Characterization of Diltiazem (B1670644) Phase I N-Demethylation Pathway

The process of N-demethylation is primarily carried out by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. researchgate.netnih.gov While N-demethylation is a major pathway, Diltiazem is also metabolized through other routes, including O-demethylation and deacetylation, resulting in a complex metabolic profile with multiple metabolites. nih.govresearchgate.net The formation of N-Desmethyl Diltiazem is a consistent and significant observation in studies characterizing the initial steps of Diltiazem's breakdown in the body.

Identification of Cytochrome P450 (CYP) Isoenzymes Mediating N-Desmethyl Diltiazem Formation

The biotransformation of Diltiazem to N-Desmethyl Diltiazem is predominantly facilitated by specific isoenzymes within the Cytochrome P450 family, with the CYP3A subfamily being the principal contributor. nih.govnih.gov

Research has consistently identified CYP3A4 as the main enzyme responsible for the N-demethylation of Diltiazem. researchgate.netnih.govresearchgate.net Studies utilizing human liver microsomes have demonstrated a strong correlation (r = 0.82) between the rate of Diltiazem N-demethylation and the activity of testosterone (B1683101) 6β-hydroxylation, a well-established marker for CYP3A4 function. nih.gov Further confirmation comes from experiments with recombinant CYP3A4 expressed in cell systems, which show efficient catalysis of this specific metabolic reaction. nih.gov

In addition to CYP3A4, CYP3A5 also participates in the N-demethylation pathway. semanticscholar.org Another member of this subfamily, CYP3A7, which is primarily expressed in the fetal liver with minimal presence in adults, has been shown to metabolize N-Desmethyl Diltiazem itself. medchemexpress.com

The table below summarizes the key findings from in vitro studies on the contribution of CYP3A enzymes to Diltiazem N-demethylation.

| Enzyme | Role in N-Demethylation | Key Findings |

| CYP3A4 | Primary | Strong correlation with marker activity; efficient catalysis by recombinant enzyme. nih.gov |

| CYP3A5 | Contributory | Involved in the N-demethylation pathway. semanticscholar.org |

| CYP3A7 | Metabolizes the metabolite | Acts as a substrate for N-Desmethyl Diltiazem. medchemexpress.com |

While the CYP3A subfamily plays the leading role, other isoenzymes contribute to Diltiazem's N-demethylation, albeit to a lesser extent. Both CYP2C8 and CYP2C9 have been identified as having activity in the formation of N-Desmethyl Diltiazem. researchgate.netnih.gov In a comparative study, the activity of CYP2C8 and CYP2C9 in this pathway was found to be approximately 20% and 10%, respectively, of the activity observed with CYP3A4. nih.gov In contrast, other isoforms such as CYP1A2 and CYP2E1 exhibit minimal to no involvement in this specific reaction. nih.gov It is noteworthy that while their contribution to N-demethylation is minor, other CYPs, such as the polymorphic CYP2D6, are significantly involved in other metabolic pathways of Diltiazem, specifically O-demethylation. researchgate.netnih.gov

The following table outlines the relative contribution of various CYP isoforms to the N-demethylation of Diltiazem.

| Enzyme | Relative Contribution | Approximate Activity Compared to CYP3A4 |

| CYP3A4 | Major | 100% |

| CYP2C8 | Minor | ~20% nih.gov |

| CYP2C9 | Minor | ~10% nih.gov |

| CYP1A2 | Negligible | Little to no activity. nih.gov |

| CYP2E1 | Negligible | Little to no activity. nih.gov |

Utilization of N-Desmethyl Diltiazem-d4 Hydrochloride as a Metabolic Tracer

This compound is the deuterium-labeled analogue of the N-Desmethyl Diltiazem metabolite. medchemexpress.com The incorporation of stable isotopes like deuterium (B1214612) into drug molecules is a standard and powerful technique in drug metabolism and pharmacokinetic studies, primarily for use as internal standards for accurate quantification. medchemexpress.com

The use of stable isotope-labeled compounds is fundamental to modern bioanalytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov In the study of Diltiazem metabolism, this compound serves as an ideal internal standard. Because it is chemically identical to the actual metabolite but has a different mass, it can be distinguished from the endogenously formed N-Desmethyl Diltiazem during analysis. This allows for the precise and accurate quantification of the metabolite's formation and subsequent elimination. By tracing the appearance and disappearance of the unlabeled metabolite relative to the known concentration of the labeled standard, researchers can more clearly delineate the complex biotransformation pathways and kinetics of Diltiazem in vivo and in vitro. nih.gov

In vitro metabolic stability assays are a cornerstone of early-stage drug discovery, providing essential data to predict a drug's metabolic fate in the body. nih.govresearchgate.net These experiments typically involve incubating a test compound with liver-derived systems such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. researchgate.netnih.govthermofisher.com

Implications of Metabolite Formation in Drug-Drug Interaction Research

The biotransformation of diltiazem is extensive, primarily occurring in the liver through the cytochrome P450 enzyme system. pfizermedical.com Key metabolic pathways include N-demethylation, O-demethylation, and deacetylation. pfizermedical.comresearchgate.net The N-demethylation process, mediated largely by the CYP3A4 isoform, results in the formation of N-desmethyl diltiazem. nih.govdrugbank.comcaymanchem.com This metabolite is not only active but also plays a crucial role in the drug-drug interaction profile of diltiazem.

Diltiazem itself is a known inhibitor of CYP3A4, an enzyme responsible for the metabolism of a significant number of therapeutic drugs. nih.govsinglecare.comfda.gov However, research has demonstrated that its metabolite, N-desmethyl diltiazem, is a substantially more potent inhibitor of this enzyme. nih.gov One study found that N-desmethyl diltiazem and N,N-didesmethyl diltiazem were approximately 11 and 200 times more potent, respectively, as competitive inhibitors of CYP3A4 than the parent drug, diltiazem. nih.gov This enhanced inhibitory activity of the metabolite is a critical factor in the extent and clinical significance of drug-drug interactions observed during diltiazem therapy. nih.govnih.gov

The accumulation of N-desmethyl diltiazem during prolonged treatment can lead to a decrease in diltiazem's own elimination, suggesting a feedback inhibition mechanism. nih.gov More importantly, this accumulation significantly increases the potential for interactions with co-administered drugs that are substrates of CYP3A4. fda.gov When diltiazem is taken with another drug metabolized by CYP3A4, the inhibition of the enzyme by diltiazem and its metabolites can lead to decreased clearance and consequently elevated plasma concentrations of the co-administered drug. singlecare.com This can increase the risk of concentration-dependent adverse effects and toxicity of the affected medication. singlecare.comgoodrx.com

Research Findings on CYP3A4 Inhibition by Diltiazem and its Metabolite

The following table summarizes the inhibitory potency of diltiazem and its N-desmethyl metabolite on CYP3A4 activity from in vitro studies.

| Compound | Type of Inhibition | Potency (IC50/Ki) | Reference |

| Diltiazem | Competitive Inhibitor | IC50 = 120 µM | nih.gov |

| N-desmethyl Diltiazem | Competitive Inhibitor | IC50 = 11 µM; Ki = ~2 µM | nih.gov |

IC50: The half maximal inhibitory concentration. Ki: Inhibition constant.

Examples of Clinically Significant Drug-Drug Interactions

The inhibition of CYP3A4 by diltiazem and its metabolites has led to documented interactions with various drugs. The table below lists some examples of affected drug classes and the potential clinical consequences.

| Interacting Drug Class | Example Drug(s) | Metabolic Pathway | Clinical Implication |

| Statins | Lovastatin, Simvastatin | Substrate of CYP3A4 | Increased statin levels, raising the risk of myopathy and rhabdomyolysis. singlecare.com |

| Immunosuppressants | Cyclosporine | Substrate of CYP3A4 | Elevated cyclosporine concentrations, increasing the risk of nephrotoxicity. nih.gov |

| Anticonvulsants | Carbamazepine (B1668303) | Substrate of CYP3A4 | Increased carbamazepine levels, leading to potential toxicity. nih.govgoodrx.com |

| Benzodiazepines | Midazolam, Triazolam | Substrate of CYP3A4 | Enhanced sedative effects due to increased benzodiazepine (B76468) concentrations. singlecare.comnih.gov |

| BTK Inhibitors | Ibrutinib | Substrate of CYP3A4 | Decreased clearance of ibrutinib, resulting in cardiotoxicity. nih.gov |

The formation of N-desmethyl diltiazem is a pivotal event in defining the drug-drug interaction profile of diltiazem. Its potent inhibition of CYP3A4 underscores the necessity for careful consideration and management of concurrent therapies to avoid potentially harmful interactions. fda.gov The study of such active metabolites is fundamental to elucidating the complete metabolic and clinical picture of a parent drug.

Pharmacological Relevance of N Desmethyl Diltiazem in Preclinical in Vitro Systems

Assessment of Calcium Channel Receptor Binding in Isolated Tissue Homogenates

Studies on isolated tissue homogenates, such as from the rat cerebral cortex, have been instrumental in characterizing the binding of N-Desmethyl Diltiazem (B1670644) to calcium channel receptors. Research has shown that N-Desmethyl Diltiazem, along with other metabolites, competes for the [3H]diltiazem binding site. nih.gov

In comparative binding assays, N-Desmethyl Diltiazem (referred to as MA) demonstrated a specific binding affinity. The inhibitory concentration (pIC50) for [3H]diltiazem binding was measured at 6.49. nih.gov This indicates a notable, albeit lower, affinity for the diltiazem binding site on the calcium channel compared to the parent drug. nih.gov

Furthermore, N-Desmethyl Diltiazem allosterically modulates the binding of dihydropyridine (B1217469) calcium channel antagonists. It was found to enhance the binding of [3H]nitrendipine to cerebral cortical membranes, although to a lesser extent than diltiazem itself. nih.gov The maximal enhancement of [3H]nitrendipine binding by N-Desmethyl Diltiazem was reported to be 9.7%. nih.gov

Table 1: Comparative Binding Affinities of Diltiazem and its Metabolites to Rat Cerebral Cortex Receptors

| Compound | pIC50 for [3H]Diltiazem Binding | Maximal Enhancement of [3H]Nitrendipine Binding (%) |

|---|---|---|

| Diltiazem | 6.87 | 73 |

| N-Desmethyl Diltiazem (MA) | 6.49 | 9.7 |

| Desacetyl-Diltiazem (M1) | 6.72 | 50 |

| N-Desmethyl, Desacetyl-Diltiazem (M2) | 6.03 | 11 |

| O-Desmethyl, Desacetyl-Diltiazem (M4) | 5.51 | 12 |

| N-Desmethyl, O-Desmethyl, Desacetyl-Diltiazem (M6) | 5.33 | 52 |

Data sourced from a study on rat cerebral cortex membranes at 37°C. nih.gov

Evaluation of Myogenic Activity Inhibition in Isolated Vascular Preparations

The functional consequence of calcium channel receptor binding is the inhibition of muscle contraction. The effect of N-Desmethyl Diltiazem on the spontaneous myogenic contractions of isolated vascular preparations, such as the rat portal vein, has been evaluated to determine its calcium antagonist activity. nih.gov

These studies have demonstrated a significant correlation between the receptor binding affinities of diltiazem and its metabolites and their ability to inhibit myogenic activity. nih.gov N-Desmethyl Diltiazem was shown to inhibit the spontaneous myogenic contractions of the rat portal vein, confirming its functional calcium antagonism. nih.gov This vasodilatory effect is a key component of the therapeutic action of diltiazem. nih.govnih.gov

In Vitro Inhibition of Cytochrome P450 Enzyme Activities by N-Desmethyl Diltiazem

N-Desmethyl Diltiazem is a recognized inhibitor of cytochrome P450 (CYP) enzymes, a critical family of enzymes involved in drug metabolism. nih.govnih.gov Its inhibitory action, particularly on CYP3A4, is a significant factor in the drug-drug interactions observed with diltiazem administration. nih.govnih.gov

Selective Inhibition of CYP3A4 Activity

In vitro studies using human liver microsomes have established that N-Desmethyl Diltiazem selectively inhibits CYP3A4 activity. nih.gov This selective inhibition has been demonstrated through experiments assessing the metabolism of CYP3A4-specific substrates, such as testosterone (B1683101). nih.gov While the parent drug, diltiazem, is primarily metabolized by CYP3A4 to form N-Desmethyl Diltiazem, the metabolite itself acts as a potent inhibitor of the same enzyme. nih.govdrugbank.com

Comparative Inhibitory Potency Relative to Parent Diltiazem

A crucial aspect of the pharmacological profile of N-Desmethyl Diltiazem is its inhibitory potency against CYP3A4 relative to diltiazem. Multiple studies have consistently shown that N-Desmethyl Diltiazem is a more potent inhibitor of CYP3A4 than its parent compound. nih.gov

In studies measuring the half-maximal inhibitory concentration (IC50) against testosterone 6β-hydroxylation, a marker of CYP3A4 activity, N-Desmethyl Diltiazem exhibited an IC50 value of 11 µM. In comparison, the IC50 for diltiazem was 120 µM, indicating that the N-desmethyl metabolite is approximately 11 times more potent. nih.gov

Kinetic studies have further elucidated this difference, with N-Desmethyl Diltiazem showing a competitive inhibition constant (Ki) of approximately 2 µM for CYP3A4, significantly lower than that of diltiazem. nih.gov

Table 2: Comparative CYP3A4 Inhibitory Potency of Diltiazem and its Metabolites

| Compound | IC50 (µM) vs. Testosterone 6β-hydroxylation | Fold Potency vs. Diltiazem | Ki (µM) |

|---|---|---|---|

| Diltiazem | 120 | 1 | ~60 nih.gov |

| N-Desmethyl Diltiazem | 11 | 11 | ~2 nih.gov |

| N,N-Didesmethyl Diltiazem | 0.6 | 200 | ~0.1 nih.gov |

Data sourced from in vitro studies using human liver microsomes. nih.govnih.gov

Mechanistic Studies on Time-Dependent Enzyme Inactivation by Metabolites

The inhibition of CYP3A4 by diltiazem and its metabolites is not solely a competitive process; it also involves time-dependent inactivation (TDI). nih.gov This mechanism-based inhibition is characterized by an increase in inhibitory potency with pre-incubation time and is often irreversible. youtube.comyoutube.com

Research has indicated that the sequential metabolism of diltiazem is responsible for the time-dependent loss of CYP3A4 activity. semanticscholar.org N-Desmethyl Diltiazem is a key intermediate in this process. It is further metabolized to a reactive species that can inactivate the enzyme. semanticscholar.org This time-dependent inactivation contributes significantly to the clinically observed drug-drug interactions associated with diltiazem, as the effect can persist even after the drug has been cleared from the system. nih.govyoutube.com The formation of a metabolite-intermediate complex with the cytochrome P450 heme iron is a proposed mechanism for this irreversible inhibition. nih.gov

Application of N Desmethyl Diltiazem D4 Hydrochloride in Quantitative Biological Research

Precise Quantification of Diltiazem (B1670644) and its Metabolites in Diverse Biological Matrices

The accurate measurement of drug and metabolite concentrations in biological fluids is fundamental to pharmacokinetic and pharmacodynamic studies. N-Desmethyl Diltiazem-d4 Hydrochloride is instrumental in the development and validation of highly sensitive and specific analytical methods for quantifying diltiazem and its major metabolites, such as N-desmethyl diltiazem and desacetyl diltiazem, in matrices like human plasma. ajptr.comnih.govijpsr.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering superior selectivity and sensitivity. ajptr.comijpsr.com In these methods, a known quantity of the deuterated standard is added to the biological sample at the beginning of the preparation process. Because the deuterated standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise correction of any analyte loss during sample extraction and inconsistencies during ionization, leading to highly reliable quantification.

Research has demonstrated the successful application of these methods across a range of concentrations. For instance, validated assays can quantify diltiazem and its metabolites from sub-nanogram per milliliter levels up to several hundred ng/mL in human plasma. ajptr.comnih.govijpsr.com These methods exhibit excellent linearity, precision, and accuracy, meeting the stringent requirements set by regulatory bodies for bioanalytical method validation. nih.govresearchgate.net

Table 1: Linearity and Quantification Limits of Diltiazem and Metabolites in Human Plasma using LC-MS/MS

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Diltiazem | 0.93 - 250.10 | 0.93 | ijpsr.com |

| N-desmethyl diltiazem | 0.24 - 64.00 | 0.24 | ijpsr.com |

| Desacetyl diltiazem | 0.15 - 40.69 | 0.15 | ijpsr.com |

| Diltiazem | 0.48 - 639.9 | 0.48 | nih.gov |

| N-desmethyl diltiazem | 0.24 - 320.1 | 0.24 | nih.gov |

| Desacetyl diltiazem | 0.24 - 320.7 | 0.24 | nih.gov |

Table 2: Reported Precision and Accuracy for the Quantification of Diltiazem Metabolites

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Diltiazem | < 10.0% | < 10.0% | Within ±10.0% | nih.gov |

| N-desmethyl diltiazem | < 10.0% | < 10.0% | Within ±10.0% | nih.gov |

| Desacetyl diltiazem | < 10.0% | < 10.0% | Within ±10.0% | nih.gov |

| N-desmethyl diltiazem | 2.54 - 6.90% | Not Reported | 95.51 - 104.54% | ajptr.com |

| Desacetyl diltiazem | 2.43 - 8.34% | Not Reported | 91.85 - 113.27% | ajptr.com |

Indispensable Role as an Internal Standard in Isotope Dilution Mass Spectrometry

The gold standard for quantitative bioanalysis is isotope dilution mass spectrometry (IDMS). osti.gov This technique requires an internal standard that is as close to a perfect chemical and physical match to the analyte as possible. scioninstruments.com this compound fulfills this role for the analysis of N-desmethyl diltiazem. medchemexpress.comsussex-research.com

An internal standard is crucial for ensuring accurate quantification by correcting for variability that can occur during the analytical process. scioninstruments.com These variations can arise from multiple steps, including sample extraction, potential degradation, and fluctuations in the mass spectrometer's performance, particularly the ionization process which can be suppressed or enhanced by the sample matrix. scioninstruments.com

By using a stable isotope-labeled (SIL) internal standard like this compound, these variations are effectively nullified. The SIL standard co-elutes chromatographically with the analyte and behaves identically during extraction and ionization. scioninstruments.com However, due to its higher mass from the deuterium (B1214612) atoms, it is detected at a different mass-to-charge ratio (m/z) by the mass spectrometer. The final concentration of the analyte is calculated based on the ratio of the analyte's signal to the known concentration of the internal standard's signal. osti.gov This ratiometric measurement ensures that any procedural inconsistencies that affect the analyte also affect the standard to the same degree, thus providing a highly accurate and precise result.

Investigation of Metabolic Flux and Network Dynamics using Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs and other xenobiotics within a biological system. nih.gov While this compound is primarily used as an internal standard for quantitative analysis, the principles of stable isotope labeling it embodies are central to studies of metabolic flux.

In such studies, a drug molecule labeled with stable isotopes (like deuterium) is administered. The labeled drug and its subsequent metabolites can be tracked and differentiated from their endogenous, unlabeled counterparts using mass spectrometry. nih.gov This allows researchers to map the metabolic pathways of a drug, identify novel metabolites, and quantify the rate at which they are formed and eliminated. This approach provides a dynamic view of the drug's interaction with the body's metabolic network. nih.gov By analyzing samples over time, one can determine the flux through different metabolic routes, offering insights into how factors like genetics, co-administered drugs, or disease states might alter a drug's metabolism and disposition.

Advancements in Bioanalytical Methodologies for Preclinical Research

The availability of high-quality, stable isotope-labeled internal standards such as this compound has been a key enabler for significant advancements in bioanalytical methods used in preclinical research. These advancements are characterized by increased throughput, enhanced sensitivity, and greater specificity.

Modern LC-MS/MS methods, facilitated by the use of deuterated internal standards, allow for the simultaneous quantification of a parent drug and multiple metabolites in a single, rapid analysis. nih.govnih.gov For diltiazem, methods have been developed that can measure the parent drug and its key metabolites, N-desmethyl diltiazem and desacetyl diltiazem, with run times as short as 2.0 to 4.25 minutes per sample. nih.govijpsr.com This high-throughput capability is essential in preclinical studies, where large numbers of samples from pharmacokinetic and drug metabolism studies must be analyzed efficiently.

Furthermore, these methods achieve very low limits of quantification (LLOQ), often in the low or even sub-ng/mL range, which is critical for accurately defining the terminal elimination phase of a drug's pharmacokinetic profile. nih.govijpsr.com The specificity afforded by MS/MS, combined with the reliability of isotope dilution, ensures that the measurements are not confounded by other matrix components, leading to robust and dependable data for critical decision-making in the drug development process. researchgate.net

Future Directions and Emerging Research Avenues for N Desmethyl Diltiazem D4 Hydrochloride

Integration with Advanced Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The future of biomedical research lies in the integration of multiple high-throughput "omics" technologies to create a holistic view of biological systems. frontiersin.org Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the complex flow of information from genetic predisposition to disease phenotype. nih.govmdpi.com Within this paradigm, N-Desmethyl Diltiazem-d4 Hydrochloride is poised to play a crucial role, particularly in the fields of metabolomics and proteomics.

As a stable isotope-labeled internal standard, this compound is essential for achieving the precision and accuracy required in quantitative mass spectrometry. clearsynth.com In metabolomic studies, it allows for the exact quantification of its non-deuterated analogue, N-Desmethyl Diltiazem (B1670644), a key metabolite of the cardiovascular drug Diltiazem. lgcstandards.com This precise measurement is critical for building accurate metabolic profiles and understanding how Diltiazem is processed in different individuals or disease states. By correcting for variations in sample preparation and instrument response, the deuterated standard ensures that the data collected is reliable and reproducible. texilajournal.com

The integration of this quantitative metabolite data with proteomic and transcriptomic information can reveal novel insights. For instance, researchers can correlate the levels of Diltiazem metabolites with the expression of specific metabolic enzymes (e.g., cytochrome P450 isoforms) and transport proteins. This approach helps to construct comprehensive network models of drug metabolism, identifying key molecular players and pathways. frontiersin.orgnih.gov

| Research Approach | Description | Role of this compound |

| Single-Level Analysis | Traditional methods focusing on quantifying a single or a few molecules at a time. | Used as an internal standard for basic pharmacokinetic studies. |

| Metabolomics | High-throughput study of small molecules (metabolites) within a biological system. nih.gov | Provides a high-precision internal standard for the accurate quantification of the target metabolite, N-Desmethyl Diltiazem, across numerous samples. clearsynth.com |

| Multi-Omics Integration | Combines metabolomics data with proteomics, genomics, etc., to create a comprehensive biological model. mdpi.com | Anchors the metabolomic data layer, ensuring its accuracy for reliable correlation with protein expression, gene variants, and other omics data to elucidate drug action and metabolism networks. |

Development of Sophisticated Computational Modeling for Metabolic Predictions

Computational modeling is emerging as a powerful tool to predict the metabolic fate of drug compounds, and its application to deuterated molecules presents a unique set of challenges and opportunities. The primary effect of deuteration is the strengthening of the carbon-hydrogen bond, which becomes a carbon-deuterium bond. This can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium (B1214612) Kinetic Isotope Effect (DKIE). researchgate.netnih.gov

However, the metabolic consequences are not always straightforward. Slowing metabolism at one site can cause the metabolic machinery of the body to shift its focus to other, non-deuterated sites on the molecule, a process called metabolic switching or shunting. nih.govjuniperpublishers.com This can lead to the formation of different metabolites, which may have their own pharmacological or toxicological profiles. musechem.com

Future computational models will aim to predict these complex outcomes with greater accuracy. By simulating the interaction between N-Desmethyl Diltiazem-d4 and key metabolic enzymes like CYP450, these models could:

Predict the magnitude of the DKIE: Estimate how much the deuteration will slow down the N-demethylation process.

Identify likely metabolic shunting pathways: Analyze the molecule's other "soft spots" and predict the likelihood of metabolism shifting to these alternative sites. nih.gov

Such predictive power would be invaluable, enabling researchers to design more effective experiments and better interpret the results of in-vitro and in-vivo studies. researchgate.net

Exploration of Novel Deuteration Strategies for Metabolite Research

The synthesis of deuterated compounds is evolving from a simple labeling exercise to a strategic tool for probing metabolism. juniperpublishers.com The future in this area points towards the development of more intelligent and "precision deuteration" strategies. nih.govmusechem.com Rather than just creating a labeled version of a compound for use as a standard, chemists are exploring ways to use deuterium to deliberately alter metabolic pathways.

For a molecule like Diltiazem and its metabolites, this could involve several novel approaches:

Site-Selective Deuteration: Instead of the existing d4-label on the N-methyl group, medicinal chemists could explore placing deuterium atoms at other metabolically vulnerable positions on the Diltiazem molecule. This could be used to investigate the formation of other, less common metabolites. researchgate.net

Metabolic Pathway Elucidation: By creating a panel of Diltiazem analogues, each deuterated at a different position, researchers could systematically block different metabolic routes. Analyzing the resulting metabolite profiles would provide a detailed map of how the drug is broken down.

Per-deuteration: In some cases, partial deuteration can lead to unpredictable metabolic switching. nih.gov A potential strategy to overcome this is "per-deuteration," where all or most of the hydrogen atoms at metabolically susceptible sites are replaced with deuterium. For example, d9-caffeine has been shown to significantly inhibit N-dealkylation, whereas single-site deuteration merely shifts the metabolic process. musechem.com This approach could be explored to create highly stable versions of metabolites for specific research applications.

These advanced synthetic strategies will provide researchers with a sophisticated toolkit to not only quantify metabolites but also to actively investigate and manipulate metabolic processes. acs.orgumsl.edu

Enhancement and Standardization of Deuterated Reference Materials for Global Research Collaboration

The reliability of any chemical analysis is fundamentally dependent on the quality of the reference materials used. clearsynth.com For research involving this compound, its value is directly tied to its purity, accurate characterization, and stability. As research becomes increasingly global and collaborative, the need for universally accepted, high-quality standards is paramount to ensure that data generated in different laboratories can be reliably compared and aggregated. texilajournal.com

Future efforts in this area will focus on:

Establishing Certified Reference Materials (CRMs): Moving beyond simple laboratory-grade standards to the development of CRMs for deuterated compounds. CRMs are characterized by a metrologically valid procedure for one or more specified properties and are provided with a certificate that states the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

Improving Purity and Characterization: Suppliers will face increasing demand for materials with very high isotopic enrichment (e.g., >98% deuterium) and comprehensive certificates of analysis detailing chemical purity, isotopic distribution, and stability data. sigmaaldrich.com

International Harmonization: Promoting the development and adoption of international guidelines (e.g., through ISO or similar bodies) for the production, characterization, and handling of deuterated reference materials. This ensures a baseline level of quality regardless of the supplier. texilajournal.com

Availability and Accessibility: Ensuring that these highly characterized standards are readily available to the global research community through commercial suppliers. isotope.com

The availability of robust, internationally standardized deuterated materials like this compound will form the bedrock of reproducible and high-impact collaborative research in drug metabolism and clinical analytics.

| Parameter | Current Standard | Future Direction |

| Material Grade | Research Grade, Purity >95% sussex-research.com | Certified Reference Material (CRM) with metrological traceability. |

| Characterization | HPLC Purity, Mass Spec Identity | Comprehensive Certificate of Analysis with isotopic enrichment, quantitative NMR (qNMR), stability studies, and uncertainty budgets. |

| Guidelines | Supplier-specific quality control. | Harmonized international standards (e.g., ISO guidelines) for production and validation. |

| Collaboration Impact | Data comparability can be challenging. texilajournal.com | Enhanced data reliability and reproducibility, enabling large-scale global studies and clinical trial data aggregation. |

Q & A

Q. What is the role of N-Desmethyl Diltiazem-d4 Hydrochloride in pharmacokinetic studies, and how does its deuterium labeling enhance experimental reliability?

this compound is a deuterium-labeled metabolite of Diltiazem, a calcium channel blocker. Its primary use is as an internal standard in LC-MS/MS assays to quantify parent drugs and metabolites in biological matrices. The deuterium labeling minimizes interference from endogenous compounds, improving signal specificity and accuracy in pharmacokinetic profiling . For example, deuterated analogs enable precise correction for matrix effects during solid-phase extraction (SPE) and chromatographic separation .

Q. What analytical methods are recommended for characterizing this compound, and how does deuterium incorporation affect spectral interpretation?

Characterization typically involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). The molecular formula (C₂₁H₂₂D₃ClN₂O₄S) and isotopic purity (>98%) must be confirmed via HRMS to ensure accurate quantification . Deuterium atoms alter fragmentation patterns in MS and split proton signals in ¹H-NMR, requiring careful spectral deconvolution. For example, the D₃ label in the dimethylamino group shifts proton resonances in the 2.5–3.0 ppm range .

Advanced Research Questions

Q. How can researchers design experiments to assess the inhibitory effects of this compound on CYP3A4 activity?

CYP3A4 inhibition assays often use testosterone 6β-hydroxylation as a marker. Prepare incubation mixtures with human liver microsomes, NADPH, and varying concentrations of N-Desmethyl Diltiazem-d4. Quantify 6β-hydroxytestosterone via LC-MS/MS with gradient elution (e.g., acetonitrile/ammonium acetate). Include positive controls (e.g., ketoconazole) and validate inhibition kinetics (IC₅₀, Kᵢ) using nonlinear regression. Note that the metabolite exhibits selective CYP3A4 inhibition, which may differ from the parent drug’s dual role as a substrate and inhibitor .

Q. What methodological challenges arise when synthesizing this compound, and how can isotopic purity be maintained?

Synthesis involves deuterium incorporation at specific positions (e.g., dimethylamino group) via reductive deuteration or catalytic exchange. Key challenges include:

Q. How do researchers reconcile contradictions between in vitro CYP3A4 inhibition data and in vivo metabolic profiles of this compound?

Discrepancies may arise due to differences in enzyme kinetics (e.g., unbound fraction in plasma vs. microsomal systems) or competing metabolic pathways. Address this by:

Q. What strategies optimize the use of this compound in dissolution testing for modified-release formulations?

Adapt methods validated for Diltiazem HCl (e.g., USP paddle apparatus at 50 rpm, pH 6.8 phosphate buffer). For deuterated analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.